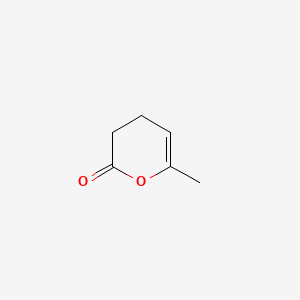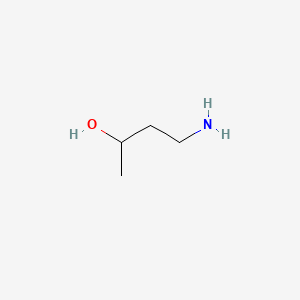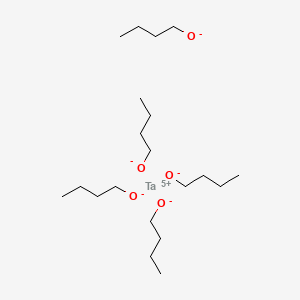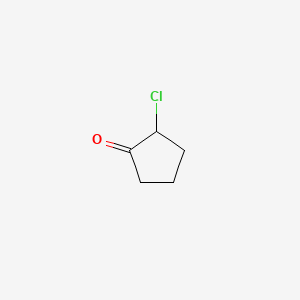
3,4-二氢-6-甲基-2H-吡喃-2-酮
描述
3,4-Dihydro-6-methyl-2H-pyran-2-one is an organic compound belonging to the class of enol ethers. It is characterized by a six-membered ring containing one oxygen atom and a ketone functional group. This compound is known for its role as a starting reagent in various synthetic processes, including the stereoselective synthesis of antibiotics such as kasugamycin .
科学研究应用
3,4-Dihydro-6-methyl-2H-pyran-2-one has diverse applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is involved in the development of antibiotic agents, such as kasugamycin, which is used to treat bacterial infections.
Industry: The compound finds applications in the production of flavoring agents and fragrances due to its pleasant aroma.
准备方法
Synthetic Routes and Reaction Conditions: 3,4-Dihydro-6-methyl-2H-pyran-2-one can be synthesized through several methods. One common approach involves the cyclization of 4-hydroxy-2-hexanone under acidic conditions. The reaction typically proceeds as follows:
Starting Material: 4-hydroxy-2-hexanone
Catalyst: Acidic catalyst (e.g., sulfuric acid)
Reaction Conditions: Heating under reflux
Industrial Production Methods: In industrial settings, the production of 3,4-Dihydro-6-methyl-2H-pyran-2-one may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions: 3,4-Dihydro-6-methyl-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 6-methyl-2H-pyran-2,4(3H)-dione.
Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 3,4-dihydro-6-methyl-2H-pyran-2-ol.
Substitution: Nucleophilic substitution reactions can occur at the carbon adjacent to the oxygen atom.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halides, nucleophiles such as amines or thiols
Major Products:
Oxidation Product: 6-methyl-2H-pyran-2,4(3H)-dione
Reduction Product: 3,4-dihydro-6-methyl-2H-pyran-2-ol
Substitution Products: Various substituted pyran derivatives
作用机制
The mechanism of action of 3,4-Dihydro-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. In the context of antibiotic synthesis, the compound acts as a precursor that undergoes enzymatic transformations to yield active pharmaceutical ingredients. The molecular targets include bacterial ribosomes, where the antibiotic exerts its inhibitory effects on protein synthesis.
相似化合物的比较
3,4-Dihydro-2H-pyran: A structurally related compound with similar reactivity but lacking the methyl group at the 6-position.
6-Methyl-2H-pyran-2-one: Another related compound with a different oxidation state at the 2-position.
Uniqueness: 3,4-Dihydro-6-methyl-2H-pyran-2-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the methyl group at the 6-position influences its stability and reactivity in various chemical reactions, making it a valuable intermediate in synthetic chemistry.
属性
IUPAC Name |
6-methyl-3,4-dihydropyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-5-3-2-4-6(7)8-5/h3H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSOPEZOHKMQPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30190842 | |
| Record name | 3,4-Dihydro-6-methyl-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30190842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3740-59-8 | |
| Record name | 3,4-Dihydro-6-methyl-2H-pyran-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003740598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3740-59-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134780 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-Dihydro-6-methyl-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30190842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methyl-3,4-dihydro-2H-pyran-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main application of 3,4-dihydro-6-methyl-2H-pyran-2-one highlighted in this research?
A1: The research demonstrates that 3,4-dihydro-6-methyl-2H-pyran-2-one can be utilized as a building block in organic synthesis. Specifically, it reacts with various aldehydes in the presence of boron trifluoride etherate (BF3·OEt2) to produce γ-acetyl-δ-substituted-δ-valerolactones. [] These lactones are valuable structural motifs found in numerous natural products and pharmaceuticals. []
Q2: Can you provide an example of a specific reaction using 3,4-dihydro-6-methyl-2H-pyran-2-one as described in the research?
A2: Certainly. Let's imagine reacting 3,4-dihydro-6-methyl-2H-pyran-2-one with benzaldehyde in the presence of boron trifluoride etherate. According to the research, this reaction would yield a γ-acetyl-δ-phenyl-δ-valerolactone. This example demonstrates the versatility of 3,4-dihydro-6-methyl-2H-pyran-2-one in constructing diverse lactone structures by simply varying the aldehyde used in the reaction. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5H-[1,3]dioxolo[4,5-f]indole](/img/structure/B1584021.png)



![1,3,3-trimethyl-2-[(methylphenylhydrazono)methyl]-3H-indolium methyl sulphate](/img/structure/B1584028.png)






